Theophylline EP impurity C

Description

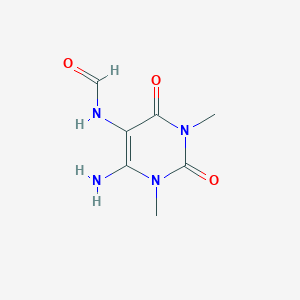

6-Amino-5-formamido-1,3-dimethyluracil (CAS: 7597-60-6) is a heterocyclic compound with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol. It is structurally characterized by a uracil backbone substituted with amino (C6), formamido (C5), and methyl groups (N1 and N3) . This compound is a known impurity in caffeine and theophylline synthesis, often referenced as Caffeine Impurity B or Theophylline Related Compound C in pharmacopeial standards . Its applications span pharmaceutical intermediates and biochemical research, where its purity (>98%) is critical for reproducibility .

Propriétés

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDGAXCBZGSJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226873 | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-60-6 | |

| Record name | N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-formamido-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-formamido-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT170UTH0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation Reaction and Intermediate Synthesis

The condensation step employs cyanoacetic acid, 1,3-dimethylurea, and a novel condensing agent composed of diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol. Key conditions include:

-

Dehydration of cyanoacetic acid : First vacuum distillation at 82–85°C under 0.092–0.095 MPa.

-

Staged reaction : Sequential cooling to 6–8°C, addition of acetic anhydride and condensing agent, and stepwise heating to 28–30°C.

-

Product isolation : Third vacuum distillation at 28–30°C under 0.095–0.097 MPa yields 1,3-dimethylcyanoacetylurea.

This step achieves a 93.71% molar yield of 6-amino-1,3-dimethyluracil after cyclization with 32% aqueous sodium hydroxide at 90–95°C.

Formylation at Position 5

Nitrosation-Formylation Pathway via Theophylline Intermediates

Patent CN104744470A outlines a synthesis route for theophylline that includes 5-nitroso-6-amino-1,3-dimethyluracil as an intermediate. This pathway can be adapted to produce 6-amino-5-formamido-1,3-dimethyluracil through nitrosation followed by formylation.

Nitrosation of 6-Amino-1,3-dimethyluracil

The nitrosation step involves:

Reduction and Formylation

The nitroso group is reduced to an amine using catalytic hydrogenation (e.g., palladium-carbon in methanol under 2.5–3.5 MPa H₂). Subsequent formylation via formic acid or acetic-formic anhydride introduces the formamido group. This two-step process may achieve a combined yield of 65–75%.

Alternative Synthetic Routes and Theoretical Considerations

One-Pot Cyclization-Formylation

A hypothetical single-reactor method combines cyclization and formylation:

-

Simultaneous reactions : Cyclization of 1,3-dimethylcyanoacetylurea in the presence of a formylating agent (e.g., formamide).

-

Advantages : Reduced purification steps and higher atom economy.

Enzymatic Catalysis

Emerging biotechnological approaches could utilize transaminases or formyltransferases to introduce the formamido group under mild conditions, though this remains unexplored in the reviewed literature.

Comparative Analysis of Synthetic Methods

*Theoretical yield for formylation step.

Physicochemical Properties and Characterization

Data from ChemicalBook confirms the compound’s properties:

Liquid chromatography (HPLC) is critical for purity analysis, with the patent method achieving 99.1% purity for the precursor.

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

6-Amino-5-formamido-1,3-dimethyluracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formamido group to an amino group.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include various substituted uracil derivatives .

Applications De Recherche Scientifique

6-Amino-5-formamido-1,3-dimethyluracil has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: This compound is studied for its role as a metabolite of theophylline and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory medicine.

Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of 6-Amino-5-formamido-1,3-dimethyluracil involves its interaction with specific molecular targets in the body. As a metabolite of theophylline, it may exert effects on the central nervous system and respiratory system by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP . This results in bronchodilation and other therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

6-Amino-5-formyl-1,3-dimethyluracil (Compound 144)

- Structure : Differs by a formyl group (CHO) instead of formamido (NHCHO) at C3.

- Synthesis: Prepared via formylation of 6-amino-1,3-dimethyluracil using POCl₃/DMF, achieving a 95% yield .

- Reactivity : The formyl group is more electrophilic, making it prone to hydrolysis compared to the stable formamido group in the target compound.

- Applications : Used as a precursor for further functionalization but lacks direct pharmacological relevance .

6-Amino-5-nitroso-1,3-dimethyluracil

- Structure: Features a nitroso group (NO) at C4.

- Synthesis : Intermediate in caffeine synthesis via nitrosation reactions.

- Properties : Exhibits redox activity, enabling its use in catalytic hydrogenation studies. However, nitroso derivatives are less stable than formamido analogs .

6-Amino-5-carboxamidouracils

- Structure : Contains carboxamide groups (CONH₂) at C5.

- Synthesis: Derived from 5,6-diaminouracil via COMU-mediated coupling with carboxylic acids .

- Bioactivity : Shows antibacterial properties due to the carboxamide moiety, unlike the formamido derivative, which is primarily a synthetic impurity .

6-Amino-5-(arylazo)-1,3-dimethyluracils

- Structure : Substituted with arylazo groups (N=N-Ar) at C5.

- Properties : Exhibit solvatochromism and photophysical activity, making them suitable as dyes. The formamido compound lacks such optical properties .

- Applications : Used in material science for colorimetric sensors .

Functional and Pharmacological Comparisons

Reactivity and Stability

- Formamido Group : Enhances stability compared to nitroso or formyl derivatives, which are prone to hydrolysis or redox reactions .

- Amino Group: Facilitates nucleophilic reactions, common in all derivatives, but the formamido group introduces steric hindrance, slowing further substitutions .

Data Tables

Table 2: Physicochemical Properties

Activité Biologique

6-Amino-5-formamido-1,3-dimethyluracil (AFMU) is a pyrimidine derivative and a metabolite of theophylline, which is widely used in treating respiratory diseases. This compound has garnered attention due to its potential biological activities, particularly in relation to its pharmacological properties and biochemical interactions.

Chemical Structure

The molecular formula of AFMU is CHNO. Its structure features a pyrimidine ring with an amino group at the 6-position and a formamido group at the 5-position, contributing to its biological activity.

Synthesis

AFMU is synthesized through the reaction of 6-amino-1,3-dimethyluracil with formamide under controlled conditions. This synthesis involves careful management of temperature and reactant concentrations to ensure optimal formation of the desired compound.

AFMU's biological activity primarily stems from its role as a metabolite of theophylline. It is known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). This mechanism enhances bronchial dilation and improves respiratory function, making AFMU relevant in respiratory therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of AFMU across various cell lines. Research indicates that AFMU exhibits low cytotoxicity compared to other compounds like 5-fluorouracil (5-FU). For instance, AFMU concentrations up to 60 µg/ml did not show significant cytocidal effects on murine Lewis lung carcinoma cells or human ovarian carcinoma cells, contrasting sharply with the marked cytotoxicity of 5-FU at lower concentrations .

Pharmacological Applications

AFMU's pharmacological implications are significant, particularly in oncology and respiratory medicine. Its ability to modulate cAMP levels suggests potential applications in treating conditions characterized by bronchoconstriction and inflammation. Furthermore, ongoing research aims to explore its efficacy in cancer therapy due to its low toxicity profile .

Case Study 1: Respiratory Function Enhancement

A study involving animal models demonstrated that AFMU administration led to improved respiratory function metrics, attributed to its PDE-inhibiting properties. The compound was administered at doses of 40 mg/kg twice daily over three days, resulting in a transient reduction in tumor cell numbers in leukemia-bearing mice on day six post-inoculation .

Case Study 2: Comparative Cytotoxicity Analysis

A comparative analysis was conducted between AFMU and 5-FU using various lymphocyte activation assays. While 5-FU significantly inhibited lymphocyte proliferation in response to phytohemagglutinin (PHA), AFMU did not affect lymphoproliferation at concentrations up to 100 µg/ml. This suggests that AFMU may be a safer alternative for patients requiring immunomodulatory therapies .

Research Findings

| Study | Findings | |

|---|---|---|

| In vitro cytotoxicity study | AFMU showed no significant cytotoxic effects up to 60 µg/ml | Low toxicity profile compared to 5-FU |

| Animal model study | Improved respiratory function observed with AFMU administration | Potential therapeutic use in respiratory conditions |

| Lymphocyte activation assay | No inhibition of lymphocyte proliferation by AFMU | Possible immunomodulatory benefits |

Q & A

Q. What are the established synthetic routes for 6-Amino-5-formamido-1,3-dimethyluracil, and how do reaction conditions influence yield?

Methodological Answer:

- Lab-Scale Synthesis : React 6-aminouracil with formamide derivatives under reflux in anhydrous DMF with catalytic piperidine. This method emphasizes precise stoichiometric control (1:1 molar ratio) and inert atmospheric conditions to minimize side reactions .

- Optimization : Adjust reaction time (typically 6–12 hours) and temperature (80–100°C) to balance yield and purity. Post-reaction purification involves recrystallization from DMF/H₂O mixtures .

- Key Data : Yields range from 60–85% depending on substituent reactivity and solvent choice. For example, using malononitrile as a cyclizing agent improves efficiency by 15–20% compared to acetylacetone .

Q. How can researchers characterize the purity and structural integrity of 6-Amino-5-formamido-1,3-dimethyluracil?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H NMR : Identify characteristic peaks: δ 6.14–6.20 (pyrimidine ring protons), δ 10.01–11.92 ppm (exchangeable NH groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (198.18 g/mol) via ESI-MS, observing [M+H]⁺ at m/z 199.18 .

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% for high-grade research) .

Q. What factors govern the stability of 6-Amino-5-formamido-1,3-dimethyluracil under storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-protected containers. The compound is hygroscopic and degrades in acidic/basic conditions, with a shelf life of 12–18 months .

- Stability Tests : Monitor via TLC (silica gel, ethyl acetate eluent) for decomposition products (e.g., formamide or uracil derivatives) after accelerated aging at 40°C/75% humidity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the formamido group in derivatization reactions?

Methodological Answer:

- Kinetic Analysis : Track reaction progress via in-situ FT-IR to observe formamido C=O stretching (1680–1700 cm⁻¹) during nucleophilic substitution. Compare rates with analogs lacking the formamido group .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate charge distribution; the formamido group increases electrophilicity at C5, facilitating reactions with amines or thiols .

Q. What strategies resolve contradictions in reported biological activities of 6-Amino-5-formamido-1,3-dimethyluracil derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl at N1/N3) and assay cytotoxicity (e.g., MTT on HeLa cells). For example, 4-methyl derivatives show 2× higher IC₅₀ than unsubstituted analogs .

- Meta-Analysis : Cross-reference pharmacological data with purity grades; high-purity batches (>99%) reduce false positives in enzyme inhibition assays (e.g., xanthine oxidase) .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS : Detect sub-0.1% impurities (e.g., 6-Amino-1,3-dimethyluracil) using MRM transitions (m/z 155→137 for the parent ion) .

- NMR Relaxometry : Differentiate polymorphs via ¹³C T₁ relaxation times; amorphous impurities exhibit broader peaks in solid-state NMR .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor mixing efficiency in impinging stream reactors. Optimal parameters: 45–60 s residence time, 25°C .

- DoE (Design of Experiments) : Use a 3² factorial design to evaluate temperature (70–110°C) and solvent ratio (DMF:H₂O from 1:1 to 3:1). ANOVA reveals solvent ratio as the critical factor (p < 0.05) .

Data Contradictions and Resolution

Q. Why do reported yields vary for cyclization reactions involving 6-Amino-5-formamido-1,3-dimethyluracil?

Resolution:

- Catalytic vs. Stoichiometric Bases : Using K₂CO₃ (5 mol%) instead of excess piperidine reduces side-product formation (e.g., hydrolysis to 6-aminouracil) but requires longer reaction times (24 vs. 6 hours) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization (yield 80–85%) over ethanol (yield <50%) due to stabilization of transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.